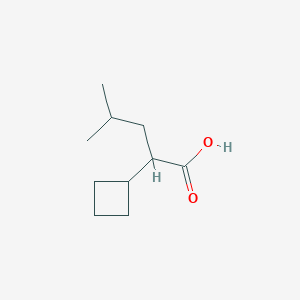
2-Cyclobutyl-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutyl-4-methylpentanoic acid is an organic compound with the molecular formula C({10})H({18})O(_{2}) It features a cyclobutyl ring attached to a pentanoic acid chain, with a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-4-methylpentanoic acid typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving alkenes.
Attachment of the Pentanoic Acid Chain: The cyclobutyl ring is then functionalized to introduce the pentanoic acid chain. This can be achieved through a series of reactions including alkylation and oxidation.
Introduction of the Methyl Group: The methyl group is introduced at the fourth position via selective alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize yield and purity.
Continuous Flow Synthesis: Employing continuous flow reactors for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of cyclobutyl ketones or dicarboxylic acids.
Reduction: Formation of cyclobutyl alcohols.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
2-Cyclobutyl-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
2-Cyclobutyl-4-methylpentanoic acid can be compared with other similar compounds, such as:
Cyclobutylacetic Acid: Similar cyclobutyl ring structure but with a different side chain.
4-Methylpentanoic Acid: Lacks the cyclobutyl ring, providing a simpler structure.
Cyclobutylpropanoic Acid: Similar structure but with a shorter side chain.
The uniqueness of this compound lies in its specific combination of a cyclobutyl ring and a methyl-substituted pentanoic acid chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-cyclobutyl-4-methylpentanoic acid |
InChI |
InChI=1S/C10H18O2/c1-7(2)6-9(10(11)12)8-4-3-5-8/h7-9H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
ASYGUVOWXPEFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1CCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


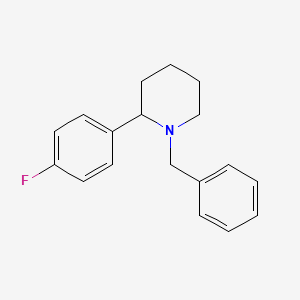

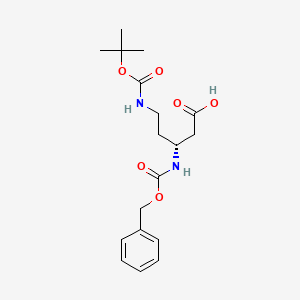
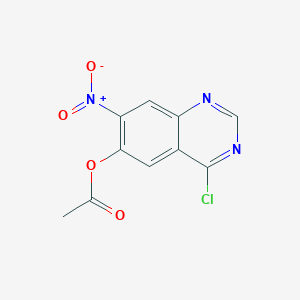


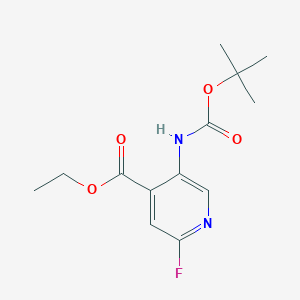

![(1H-Pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B13014035.png)
![N-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]acetamide](/img/structure/B13014040.png)
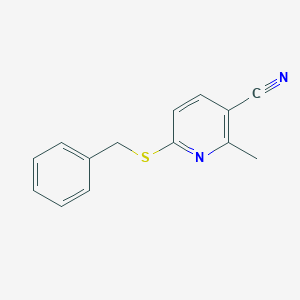
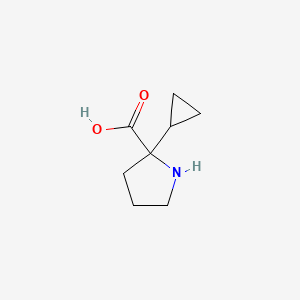

![Methyl2-[(azetidin-3-yl)methoxy]acetate](/img/structure/B13014063.png)
